
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester is a chemical compound with the molecular formula C14H14O8. It is a derivative of 1,2,3,4-benzenetetracarboxylic acid, where the carboxylic acid groups are esterified with methanol and one of the hydrogen atoms on the benzene ring is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester typically involves the esterification of 1,2,3,4-benzenetetracarboxylic acid with methanol in the presence of an acid catalyst. The introduction of the trimethylsilyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of high-performance materials such as polyimides and other polymers with enhanced thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The trimethylsilyl group can stabilize the molecule and influence its reactivity by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester can be compared with other similar compounds such as:
1,2,3,4-Benzenetetracarboxylic acid, tetramethyl ester: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
1,2,4,5-Benzenetetracarboxylic acid: Has a different arrangement of carboxylic acid groups, leading to different reactivity and applications.
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-: Similar structure but without the ester groups, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
616872-82-3 |
|---|---|
Fórmula molecular |
C17H22O8Si |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
tetramethyl 5-trimethylsilylbenzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H22O8Si/c1-22-14(18)9-8-10(26(5,6)7)12(16(20)24-3)13(17(21)25-4)11(9)15(19)23-2/h8H,1-7H3 |
Clave InChI |
RDWPFLAHKRQHKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



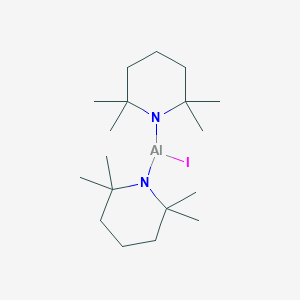
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
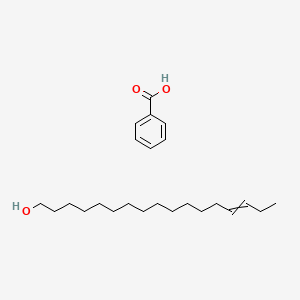

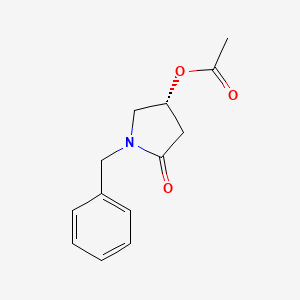
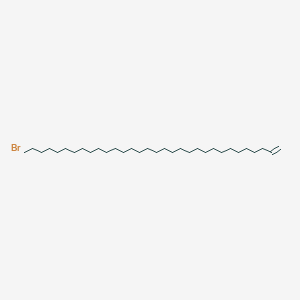

![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
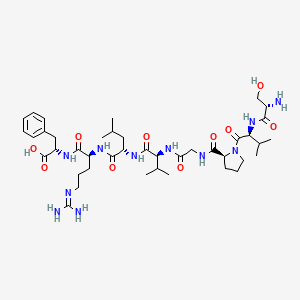
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

